molecular formula C14H11FN4O2 B2788144 5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide CAS No. 2415602-18-3

5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2788144
CAS No.: 2415602-18-3
M. Wt: 286.266
InChI Key: PVAIJLBUDHANMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide: is a chemical compound that belongs to the class of benzodiazol derivatives. This compound features a fluorine atom at the 5-position, a methyl group at the 3-position, and a carboxamide group attached to a pyridine ring, which is further linked to a 2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core benzodiazol structure. One common approach is to start with a suitable benzimidazole derivative and introduce the fluorine and methyl groups through halogenation and methylation reactions, respectively. The carboxamide group can be introduced through a reaction with an appropriate amine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom can be involved in oxidation reactions, potentially forming fluorinated derivatives.

  • Reduction: : The carboxamide group can be reduced to an amine, leading to the formation of a different compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids as catalysts.

Major Products Formed

  • Oxidation: : Fluorinated derivatives of the compound.

  • Reduction: : Amine derivatives of the carboxamide group.

  • Substitution: : Various substituted pyridine derivatives.

Scientific Research Applications

5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: : It has potential therapeutic applications, possibly as an antiviral, antibacterial, or anticancer agent.

  • Industry: : The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The exact mechanism of action of 5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

5-fluoro-3-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide: can be compared with other benzodiazol derivatives, such as dabigatran etexilate and omeprazole . The uniqueness of This compound lies in its specific combination of fluorine, methyl, and carboxamide groups, which may confer unique biological or chemical properties.

Properties

IUPAC Name

5-fluoro-3-methyl-N-(2-oxobenzimidazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c1-7-4-8(15)6-16-12(7)13(20)17-9-2-3-10-11(5-9)19-14(21)18-10/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMMRQTYLAONLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=CC3=NC(=O)N=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.